rac 7-Methoxy Lasofoxifene
Overview
Description
rac 7-Methoxy Lasofoxifene is a complex organic compound with a unique structure that combines a naphthalene derivative with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 7-Methoxy Lasofoxifene typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydro-2-phenyl-6-methoxynaphthalene, which can be synthesized through the hydrogenation of 2-phenyl-6-methoxynaphthalene under specific conditions . This intermediate is then reacted with 4-(2-chloroethyl)phenol to form the phenoxyethyl derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
rac 7-Methoxy Lasofoxifene can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Functionalized derivatives with diverse chemical properties
Scientific Research Applications
rac 7-Methoxy Lasofoxifene has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 7-Methoxy Lasofoxifene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-2-phenylnaphthalene: A structurally related compound with similar chemical properties.
2-Phenyl-1,2,3,4-tetrahydronaphthalene:
2-Phenyltetralin: Shares structural similarities and can undergo similar chemical reactions.
Uniqueness
rac 7-Methoxy Lasofoxifene is unique due to its combination of a naphthalene derivative with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H33NO2 |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3 |
InChI Key |
NAPIZYZVKMASNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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